molecular formula C30H38N4O6 B15130376 (S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide

(S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide

Cat. No.: B15130376
M. Wt: 550.6 g/mol
InChI Key: LMYNCOHXOFDNPR-DPZBCOQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Val-Tyr-Amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of H-Leu-Val-Tyr-Amc follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Val-Tyr-Amc undergoes several types of chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.

    Oxidation: The tyrosine residue can undergo oxidation reactions, forming dityrosine or other oxidative products.

Common Reagents and Conditions

    Hydrolysis: Proteases such as chymotrypsin or the 20S proteasome are commonly used under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the tyrosine residue.

Major Products Formed

Scientific Research Applications

H-Leu-Val-Tyr-Amc has a wide range of applications in scientific research:

Mechanism of Action

H-Leu-Val-Tyr-Amc exerts its effects through the following mechanism:

    Protease Substrate: The compound is designed to be a substrate for proteases. Upon cleavage by the target protease, the AMC moiety is released.

    Fluorescence: The released AMC exhibits strong fluorescence, which can be quantitatively measured to determine protease activity.

    Molecular Targets: The primary molecular targets are proteases, including the 20S proteasome and calpains.

Comparison with Similar Compounds

Similar Compounds

    Suc-Leu-Leu-Val-Tyr-Amc: Another fluorogenic substrate used for protease assays, particularly for the 20S proteasome.

    Cbz-Leu-Leu-Leu-Amc: A substrate for chymotrypsin-like proteases, used in similar applications.

Uniqueness

H-Leu-Val-Tyr-Amc is unique due to its specific sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity for protease activity assays make it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C30H38N4O6

Molecular Weight

550.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C30H38N4O6/c1-16(2)12-23(31)29(38)33-27(17(3)4)30(39)34(24(28(32)37)14-19-6-9-21(35)10-7-19)20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H2,32,37)(H,33,38)/t23-,24-,27-/m0/s1

InChI Key

LMYNCOHXOFDNPR-DPZBCOQUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC3=CC=C(C=C3)O)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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